molecular formula C14H6N2O4 B1584394 1,4,5,8-Naphthalenetetracarboxdiimide CAS No. 5690-24-4

1,4,5,8-Naphthalenetetracarboxdiimide

Cat. No.: B1584394
CAS No.: 5690-24-4
M. Wt: 266.21 g/mol
InChI Key: BODUWJSFPLUDMP-UHFFFAOYSA-N
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Description

1,4,5,8-Naphthalenetetracarboxdiimide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its fused ring system, which includes four six-membered rings. It has been studied for its potential use in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Preparation Methods

The synthesis of 1,4,5,8-Naphthalenetetracarboxdiimide typically involves a multi-step process. One common method includes the oxidative coupling of naphthalene diimides. This process can be carried out in a one-pot synthesis, which involves the reaction of naphthalene diimides with suitable reagents under controlled conditions . The reaction conditions often include the use of strong oxidizing agents and specific solvents to facilitate the formation of the desired product.

Chemical Reactions Analysis

1,4,5,8-Naphthalenetetracarboxdiimide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include tetrabutylammonium fluoride and other strong oxidizing or reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with tetrabutylammonium fluoride can lead to the formation of a Meisenheimer complex, which is used as a dopant for n-type organic thermoelectrics .

Scientific Research Applications

This compound has several scientific research applications, particularly in the field of organic electronics. It has been used as a cathode material in lithium-ion batteries due to its high thermal stability and versatile electrochemical properties . Additionally, it has been studied for its potential use in OLEDs, where it operates via a mechanism called upconversion . The compound’s unique structural properties make it a promising candidate for high-performance metal-ion batteries and other advanced electronic devices.

Comparison with Similar Compounds

1,4,5,8-Naphthalenetetracarboxdiimide can be compared with other naphthalene diimide-based compounds, such as 2,7-bis(2,6-diisopropylphenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone . These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical and physical properties. The unique aspect of this compound lies in its specific arrangement of fused rings and its ability to form stable complexes with various reagents, making it particularly useful in advanced electronic applications.

Similar Compounds

Properties

IUPAC Name

6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6N2O4/c17-11-5-1-2-6-10-8(14(20)16-12(6)18)4-3-7(9(5)10)13(19)15-11/h1-4H,(H,15,17,19)(H,16,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODUWJSFPLUDMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=CC=C4C3=C1C(=O)NC4=O)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205440
Record name Naphthalene-1,8:4,5-tetracarboxydiimide
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Molecular Weight

266.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5690-24-4
Record name Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
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Record name 1,4,5,8-Naphthalenetetracarboxylic acid diimide
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Record name 5690-24-4
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Record name Naphthalene-1,8:4,5-tetracarboxydiimide
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Record name Naphthalene-1,8:4,5-tetracarboxydiimide
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Record name 1,4,5,8-NAPHTHALENETETRACARBOXYLIC ACID DIIMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes NTCDI a promising material for battery applications?

A: NTCDI exhibits excellent redox activity, making it suitable as an electrode material in batteries . Notably, its incorporation into metal-organic frameworks (MOFs) with large pores facilitates fast ion transport, crucial for achieving high rate performance in aqueous batteries .

Q2: How does NTCDI contribute to the development of conductive materials?

A: NTCDI's planar structure allows for efficient π-π stacking, facilitating electron transport . Researchers have successfully synthesized electrically conductive metallocycles and porous molecular conductors incorporating NTCDI, highlighting its potential in developing novel electronic materials .

Q3: Can NTCDI's optical properties be tuned?

A: Yes, the optical properties of NTCDI derivatives can be modulated through deprotonation and hydrogen-bonding interactions . For example, N,N'-dihydroxy-1,4,5,8-naphthalenetetracarboxdiimide (NDI-(OH)2) exhibits distinct absorption spectra depending on its protonation state, offering potential for color-changing materials .

Q4: How is NTCDI being explored in supramolecular chemistry?

A: NTCDI's electron-deficient nature makes it a suitable building block for supramolecular assemblies . For instance, researchers have investigated the conformational behavior of oligomers containing alternating electron-rich and electron-deficient units, including NTCDI. This research demonstrated the "conformational modularity" of these oligomers, a desirable property for designing larger, predictable structures .

Q5: What challenges are associated with using NTCDI in certain applications like potassium-ion batteries?

A: One challenge is the dissolution of small-molecule organic cathodes like NTCDI in potassium-ion batteries. This issue can be addressed through strategies like "surface self-carbonization," where a protective carbon layer is formed on the NTCDI particles, improving their stability without hindering electrochemical performance .

Q6: Are there environmental concerns related to NTCDI?

A: While specific studies on the environmental impact of NTCDI are limited in the provided research, its use in diverse applications necessitates careful consideration of its potential ecotoxicological effects. Developing strategies for responsible recycling and waste management of NTCDI-containing materials is crucial .

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